2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde
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Overview
Description
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxaldehyde functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol
- 2-(Trifluoromethyl)phenyl)pyrimidine-5-thiol
Uniqueness
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxaldehyde is unique due to the presence of both the trifluoromethyl group and the carboxaldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H7F3N2O |
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Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-7H |
InChI Key |
HEQUPQUZVHJZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
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